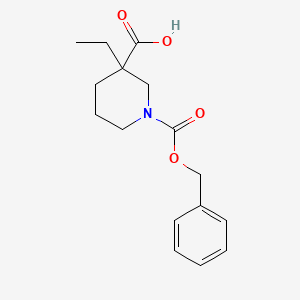

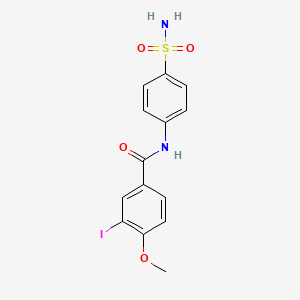

![molecular formula C11H22N2O5S2 B2423969 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide CAS No. 2415534-58-4](/img/structure/B2423969.png)

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives, such as the one , play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of these compounds involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide” is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Organic Chemistry

A significant area of research involving compounds related to N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide focuses on their synthesis and application in organic chemistry. For example, Woo et al. (2004) describe an efficient method for converting sterically hindered carboxylic acids to N-methoxy-N-methyl amides, a process which may involve similar sulfonamide compounds (Woo, Fenster, & Dake, 2004). Similarly, Li-fang (2002) studied the synthesis of methylsulfonamide using methanesulfonyl chloride, a related compound in the synthesis pathway (Zhao Li-fang, 2002).

Cyclization Reactions and Indole Ring Construction

Another research focus is on cyclization reactions and the construction of indole rings, where related compounds play a crucial role. Hiroya et al. (2002) explored the cyclization reactions of N-methanesulfonyl derivatives in the efficient construction of indole rings, indicating a possible application of similar sulfonamide compounds (Hiroya, Itoh, Ozawa, Kanamori, & Sakamoto, 2002).

Structural Studies and Supramolecular Assembly

Research by Dey et al. (2015) into the structural study of nimesulidetriazole derivatives, which are chemically related, highlights the importance of sulfonamide compounds in understanding supramolecular assembly and molecular interactions (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Antibacterial Agent Synthesis

The synthesis of antibacterial agents is another area of application. Hashimoto et al. (2007) reported on the synthesis of a broad-spectrum antibacterial agent involving 2-sulfonylquinolone, a compound with structural similarities, demonstrating the potential for related sulfonamides in antibiotic development (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007).

Catalytic Asymmetric Synthesis

In the field of catalytic asymmetric synthesis, Wipf and Wang (2002) developed new ligands using 2-aminocyclohexanecarboxylic acid derivatives, which may involve compounds akin to this compound (Wipf & Wang, 2002).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O5S2/c1-18-11(9-12-20(16,17)10-3-4-10)5-7-13(8-6-11)19(2,14)15/h10,12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPLLOJGTAOJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

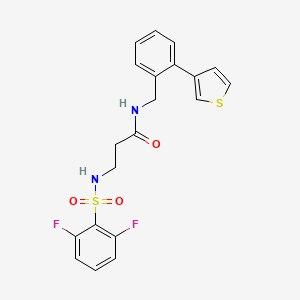

![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)

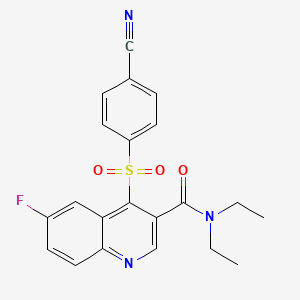

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2423891.png)

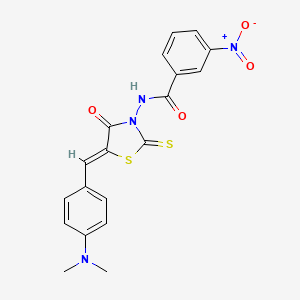

![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide](/img/structure/B2423896.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)

![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)

![8-(2,3-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2423909.png)